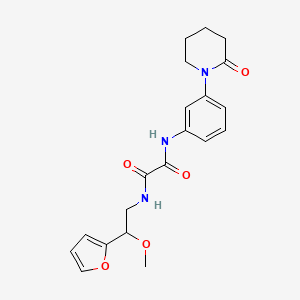

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

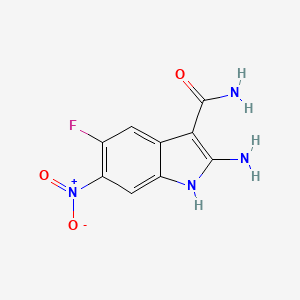

The compound is a complex organic molecule that contains a furan ring, a piperidine ring, and an oxalamide group . Furan is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Piperidine is a six-membered ring with 5 carbon atoms and 1 nitrogen atom . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan and piperidine rings would add cyclic structure to the molecule, and the oxalamide group would likely contribute to the polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the furan and piperidine rings could contribute to the compound’s aromaticity and polarity .Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been demonstrated to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Novel Synthetic Routes

A novel synthetic approach using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology is applicable to the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating operationally simple and high-yielding processes for producing these compounds (Mamedov et al., 2016).

Photophysics and Luminescence

The study of furan-2-yl(phenyl)methanol derivatives has revealed insights into vibronic interaction and photophysics, particularly in terms of phosphorescence emission in different solvents. This research highlights the potential of furan derivatives in the development of luminescent materials with strong solvent-dependent triplet quantum yields and lifetimes, influenced by vibronic spin-orbit coupling (Bangal et al., 1996).

Anticancer and Antiangiogenic Activities

Derivatives characterized by the presence of 2-methoxy/ethoxycarbonyl groups have shown potent antiproliferative activity against cancer cells. These compounds, evaluated for their ability to inhibit tubulin polymerization and induce apoptosis, demonstrate significant in vitro and in vivo anticancer and antiangiogenic activities, offering a promising avenue for cancer treatment research (Romagnoli et al., 2015).

High-Performance Energetic Materials

The assembly of diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, has been explored for the development of high-performance energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, highlighting their potential applications in this field (Zhang & Shreeve, 2014).

Mechanism of Action

Future Directions

Furan derivatives have occupied a unique place in the field of medicinal chemistry and have broadened scope in remedying various dispositions in clinical medicines . Therefore, the study and development of such compounds, including “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide”, could be a promising area of research in the future.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-27-17(16-8-5-11-28-16)13-21-19(25)20(26)22-14-6-4-7-15(12-14)23-10-3-2-9-18(23)24/h4-8,11-12,17H,2-3,9-10,13H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVGDSMMJCGWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)

![N-(2-fluoro-5-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2663326.png)

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2663331.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2663334.png)